{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane
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Overview
Description
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane is a chemical compound with the molecular formula C6H17NSSi and a molecular weight of 163.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane typically involves the reaction of trimethylsilyl chloride with 2-aminoethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3SiCl+HSCH2CH2NH2→(CH3)3SiCH2SCH2CH2NH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The sulfanyl group can participate in redox reactions, while the amino group can engage in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- {[(2-Aminoethyl)sulfanyl]methyl}dimethylsilane
- {[(2-Aminoethyl)sulfanyl]methyl}ethylsilane
- {[(2-Aminoethyl)sulfanyl]methyl}phenylsilane
Uniqueness
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane is unique due to its trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various applications.
Properties
Molecular Formula |
C6H17NSSi |
---|---|
Molecular Weight |
163.36 g/mol |
IUPAC Name |
2-(trimethylsilylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C6H17NSSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |
InChI Key |
SJWBAGPCRQGZDX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CSCCN |
Origin of Product |
United States |
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